molecular formula C19H19N3O4S B11276926 2-ethyl-N-(2-methoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

2-ethyl-N-(2-methoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11276926
M. Wt: 385.4 g/mol
InChI Key: BNMVDLMMOHDQJU-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-methoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-methoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials might include 2-ethylbenzenesulfonamide, 2-methoxyaniline, and 3,6-dihydropyridazine-1,6-dione. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to address purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-methoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or sulfonamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Developing new materials or catalysts based on its unique structure.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonamides with different substituents on the aromatic rings or pyridazine moiety. Examples include:

  • N-(2-methoxyphenyl)sulfonamide derivatives
  • Pyridazine-based sulfonamides

Uniqueness

The uniqueness of 2-ethyl-N-(2-methoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide lies in its specific substituents and their arrangement, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a compound with diverse potential applications in scientific research. Its synthesis, chemical reactions, and mechanism of action offer exciting opportunities for further exploration. Comparing it with similar compounds highlights its unique properties, making it a valuable subject for study.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2-ethyl-N-(2-methoxyphenyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N3O4S/c1-3-13-8-9-14(15-10-11-19(23)21-20-15)12-18(13)27(24,25)22-16-6-4-5-7-17(16)26-2/h4-12,22H,3H2,1-2H3,(H,21,23)

InChI Key

BNMVDLMMOHDQJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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